5-fluoro-1H-indole-6-carbonitrile
Description
5-Fluoro-1H-indole-6-carbonitrile is an indole derivative featuring a fluorine atom at position 5 and a nitrile group at position 6. The nitrile group (-CN) is strongly electron-withdrawing, influencing the molecule’s electronic properties, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
5-fluoro-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDDOZARNIAOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-6-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoroindole.
Nitrile Introduction: The cyano group is introduced at the 6th position using a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: The indole ring undergoes electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of 5-fluoro-1H-indole-6-carbonitrile.
Nucleophilic Addition: Products include various substituted indole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: Employed in studies to understand the biological activity of indole derivatives.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-indole-6-carbonitrile involves its interaction with biological targets, such as enzymes and receptors. The fluorine atom and cyano group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of 5-fluoro-1H-indole-6-carbonitrile and its analogs:
*Molecular weight inferred from positional isomer in .
Key Observations:
Positional Isomerism : The isomer 6-fluoro-1H-indole-5-carbonitrile (CN at 5, F at 6) shares the same molecular formula as the target compound but differs in substituent positions. Such isomerism can significantly alter electronic distribution and biological activity.
Steric and Symmetric Effects: The bulky phenyl group in 5-methyl-3-phenyl-1H-indole-2-carbonitrile contributes to its higher melting point (~168°C) compared to smaller analogs like 6-chloro-5-fluoroindole (105–107°C) .
Halogen vs. Nitrile : Replacing Cl (6-chloro-5-fluoroindole) with CN (target compound) reduces molecular weight (169.58 → 160.15) and increases polarity, which may improve solubility in polar solvents.
Spectral Comparison:
- 1H-NMR : In 5-methyl-3-phenyl-1H-indole-2-carbonitrile, aromatic protons resonate at δ 6.87–7.33 ppm, while the NH signal appears at δ 10.8 ppm . For this compound, the fluorine atom would deshield adjacent protons, shifting their signals upfield.
- 19F-NMR : Fluorine chemical shifts in indole derivatives typically range from δ -110 to -130 ppm, depending on substituent positions .
Biological Activity
5-Fluoro-1H-indole-6-carbonitrile is a synthetic compound belonging to the indole family, characterized by a fluorine atom at the 5th position and a cyano group at the 6th position of the indole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Chemical Formula : CHFN
- Molecular Weight : 160.15 g/mol
- IUPAC Name : this compound
- CAS Number : 1201149-04-3
The presence of both the fluorine atom and the cyano group enhances its chemical reactivity and biological activity, distinguishing it from other indole derivatives.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom increases lipophilicity and may enhance binding affinity, while the cyano group can participate in hydrogen bonding interactions, influencing its pharmacological properties.
Potential Targets
- Enzymes : May inhibit specific enzymes involved in metabolic pathways.
- Receptors : Could modulate receptor activity, affecting signaling pathways.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. Specifically, this compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
- Study on Cell Lines : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : The compound was shown to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, although further research is necessary to elucidate its full spectrum of activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indole ring can significantly affect its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and receptor binding |
| Substitution at C5 or C6 | Altered enzyme inhibition profile |
Synthesis and Derivatives
This compound serves as a precursor for synthesizing more complex indole derivatives. Various synthetic routes have been developed to modify this compound for enhanced biological activity.
Synthetic Pathways
- Reactions with Isocyanates : Utilization of chlorosulfonyl isocyanate in reactions has yielded high yields of derivatives.
- Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling methods has facilitated the introduction of diverse functional groups.
Future Directions
Ongoing research aims to explore:
- Enhanced Selectivity : Developing analogs with improved selectivity for specific targets.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics.
Q & A
Q. What are the established synthetic routes for 5-fluoro-1H-indole-6-carbonitrile, and what key reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cyanation. For example, analogous indole derivatives are synthesized via CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF, followed by extraction and column chromatography. Key factors include:
- Catalyst selection (e.g., CuI for "click" chemistry) .
- Solvent optimization (polar aprotic solvents like DMF enhance reactivity).
- Purification using gradients of ethyl acetate/hexane (e.g., 70:30 ratio) to isolate the nitrile product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Multinuclear NMR : ¹H NMR identifies aromatic protons (e.g., δ 8.15 for H-7), ¹⁹F NMR confirms the fluoro substituent (δ -119.2 ppm) .
- HRMS : Validates molecular weight (observed m/z 161.0485 vs. calculated 161.0482) .
- X-ray crystallography : SHELXL refines crystal structures, addressing twinning or high-resolution data via TWIN/BASF commands .
Q. How can researchers ensure purity during synthesis?
Sequential silica gel chromatography (hexane → ethyl acetate gradient) removes byproducts. TLC (Rf 0.4 in 1:1 hexane/EtOAc) and ¹⁹F NMR absence of -118 ppm signals confirm purity. Recrystallization from ethanol/water yields >98% purity .
Advanced Questions
Q. How do electron-withdrawing groups (e.g., CN) influence electrophilic substitution patterns in the indole core?
The cyano group deactivates the ring, directing electrophiles to positions 4 and 7. Kinetic studies using nitration (HNO3/H2SO4) show preferential substitution at these sites. LC-MS monitors competitive pathways, requiring reaction times <2 hours to avoid byproducts .
Q. What strategies resolve contradictions between computational and experimental crystallographic data?
Discrepancies may arise from solvent effects or polymorphism. Mitigation includes:
Q. How can hydrogen bonding patterns be analyzed to predict crystal packing?
Hydrogen bonding networks (e.g., N-H···N or C-H···F) are characterized via:
- ORTEP-3 visualization of thermal ellipsoids .
- Graph set notation (e.g., D(2) motifs for dimeric interactions) .
- High-resolution XRD data refined with SHELXL to map intermolecular distances .
Q. What methodological considerations apply when using this compound in multicomponent reactions?
- Protection : Boc-group protection of the indole NH prevents undesired side reactions during Ullmann couplings.
- Catalyst screening : Pd(OAc)2 minimizes CN-group reduction vs. PdCl2.
- Deprotection : TFA/CH2Cl2 (1:4) restores NH, confirmed by IR loss of Boc C=O stretches (~1700 cm⁻¹) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
